Compound Description: Astemizole (1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine) is a non-sedating H1 antihistamine. []
Relevance: Both Astemizole and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide share the presence of a 4-fluorophenyl group and a 4-methoxyphenyl group in their structures. []
Compound Description: N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide is a compound with described solid-state forms and an improved synthesis process detailed in a patent. []
Relevance: This compound shares a structural similarity with N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide through the presence of a substituted phenyl ring (3-ethoxy-4-methoxyphenyl), a sulfonyl group (methylsulfonyl), an ethyl linker, and an acetamide group. []
Compound Description: N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide and was found to exhibit antioxidant activity approximately 1.4 times higher than ascorbic acid. []
Relevance: Similar to N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, this compound features a 4-methoxyphenyl group linked through an amide bond. []
Compound Description: 3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide, another derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, also showed antioxidant activity about 1.4 times greater than ascorbic acid. []
Relevance: Like N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, this compound contains a 4-methoxyphenyl group linked through an amine bond. []
Compound Description: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrated the most potent cytotoxic activity against the U-87 glioblastoma cell line among the tested compounds. []
Relevance: This compound shares a 4-fluorophenyl group with N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, and both feature an ethyl linker connected to a 4-methoxyphenyl group. []
Compound Description: N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide is a compound with its crystal structure analyzed, revealing a chair conformation for the piperazine ring and specific orientations of the quinoline, phenyl, and methoxyphenyl rings. []
Relevance: Both this compound and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide contain a 4-methoxyphenyl group linked to an ethyl group. []
Compound Description: AZD-5423 (2,2,2-Trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide) is a novel glucocorticoid receptor agonist with a crystalline form (form B) that exhibits improved absorption compared to form A. []
Relevance: Both AZD-5423 and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide share a 4-fluorophenyl moiety in their structure. []
Compound Description: N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide serves as the parent molecule for a series of novel sulfonamide derivatives evaluated for their inhibitory effects on DPPH and jack bean urease. []
Relevance: This compound shows structural resemblance to N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide as both feature a sulfonamide group linked to a 4-methoxyphenethyl group. Notably, both compounds share a similar core structure, with variations in the substituents attached to the sulfonamide nitrogen and the phenyl ring. []
Compound Description: MF498 (N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide) is a selective E prostanoid receptor 4 antagonist, demonstrating efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []
Relevance: This compound and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide share the presence of a sulfonyl group connected to an acetamide group. []
Compound Description: N-[(1R)-1-(4-Fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide is a derivative within a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives studied for their inhibitory activity against T-type Ca2+ channels. This particular derivative showed promising antihypertensive activity in spontaneously hypertensive rats without inducing reflex tachycardia. []
Relevance: This compound shares with N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide the presence of a 4-fluorophenyl group and a 3-methoxyphenyl group linked to an ethyl group. []
Compound Description: N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide is a compound with its crystal structure characterized, highlighting the planarity of the indole ring system and the influence of intramolecular hydrogen bonds on the conformation of the phenylsulfonyl substituent. []
Relevance: Both this compound and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide contain a phenylsulfonyl group and an acetamide group. []
Compound Description: TMI-1 (4-[[4(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide) is a novel dual tumor necrosis factor--converting enzyme/matrix metalloprotease inhibitor exhibiting potential for the treatment of rheumatoid arthritis. It effectively inhibits TACE and MMPs in vitro, reduces LPS-induced TNF secretion in cell-based assays, and shows efficacy in mouse models of collagen-induced arthritis. []
Relevance: This compound shares a sulfonyl group with N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide. []
Compound Description: N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a S100A2-p53 protein-protein interaction inhibitor. Modifications of this compound were explored to develop potential treatments for pancreatic cancer. []
Relevance: This compound shares with N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide a sulfonyl group linked to a phenyl ring and an acetamide group. []
Compound Description: CYS [(Z)-2-(4-(2-Cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide] is a short π-conjugated compound exhibiting aggregation caused quenching (ACQ) in DMSO-Water solvent mixtures and forms self-assembled nanostructured crystalline asymmetrical particles. []
Relevance: Both CYS and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide share a sulfonyl group (methylsulfonyl) connected to an ethyl group and an acetamide group. []
Compound Description: BCYS (2,2′‐(((1Z,1′Z)‐1,4‐Phenylenebis(2‐cyanoethene‐2,1‐diyl))bis(4,1‐phenylene))bis(oxy))bis(N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide) is a large π-conjugated compound exhibiting aggregation induced emission (AIE) in DMSO-Water mixtures and forms self-assembled microfibrous structures. []
Relevance: Similar to N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, BCYS contains a sulfonyl group (methylsulfonyl) linked to an ethyl group and an acetamide group. []
Compound Description: RR11 (N-[4-(9-Dimethylimino-9H-benzo[a]phenoxazin-5-ylamino)butyl]-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide chloride) is a potent and selective inhibitor of cyclooxygenase-1 (COX-1), with potential application as a fluorescent probe for imaging ovarian cancer. []
Relevance: Both RR11 and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide share a 4-methoxyphenyl group. []
Compound Description: MF498 (N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide) is a selective E prostanoid receptor 4 (EP4) antagonist, demonstrating anti-inflammatory and pain-relieving effects in rodent models of rheumatoid arthritis and osteoarthritis. Notably, MF498 exhibited a favorable safety profile in gastrointestinal toxicity models and displayed a renal effect similar to MF-tricyclic in a furosemide-induced diuresis model. []
Relevance: Both this compound and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide contain a sulfonyl group connected to an acetamide group and a methoxyphenyl moiety. []
Compound Description: N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}phenyl)acetamide (6c) is a dopamine D2 and D3 receptor ligand with high affinity for both subtypes, demonstrating a slight preference for D3R. It holds potential as a lead structure for developing a new class of D2R and D3R ligands. []
Relevance: This compound and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide share the presence of a methoxyphenyl group and an acetamide group. []
Compound Description: These derivatives, based on N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide, were designed as potential urease inhibitors. Their inhibitory effects on jack bean urease were evaluated, with compound 5f exhibiting exceptional enzyme inhibitory activity. Molecular docking studies indicated favorable binding within the active site of the enzyme, suggesting a promising avenue for developing potent urease inhibitors. []
Relevance: These compounds bear a close structural resemblance to N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide due to the shared sulfonyl group linked to a 4-methoxyphenethyl moiety. []
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide
Compound Description: N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide serves as the core structure for a series of acetamide derivatives evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Its structural features contribute to the biological activities observed in the synthesized compounds. []
Relevance: This compound is structurally related to N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide by the presence of a substituted phenyl group (4-bromophenyl) linked to an ethyl group and an acetamide group. Both compounds share a similar core structure consisting of a substituted phenethyl group attached to an acetamide moiety. []
N-(1-(4-Methoxyphenyl)ethyl)-2-phenoxyacetamide
Compound Description: N-(1-(4-Methoxyphenyl)ethyl)-2-phenoxyacetamide serves as another core structure for a series of acetamide derivatives evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Its structural features contribute to the biological activities observed in the synthesized compounds. []
Relevance: N-(1-(4-Methoxyphenyl)ethyl)-2-phenoxyacetamide shares with N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide a 4-methoxyphenyl group linked to an ethyl group and an acetamide group. Both compounds share a similar core structure consisting of a substituted phenethyl group attached to an acetamide moiety. []
Diketopyrrolopyrrole-Based Small Molecules (D-1, D-2, D-3, and D-4)
Compound Description: These molecules, designed as hole-transport materials (HTMs) for perovskite solar cells (PSCs), showcase the impact of alkyl side-chain variations on device performance. D-4, featuring a (2-((2-methoxyethoxy)ethoxy)ethyl)acetamide side chain, exhibited the highest power conversion efficiency (PCE) due to its favorable energy level alignment, compact π-π stacking, and excellent hole mobility. []
Relevance: While not directly comparable in structure to N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, the incorporation of alkyl side chains ending in acetamide groups in these HTMs highlights the versatility and potential of acetamide moieties in various chemical contexts. []
Compound Description: Cimbi-712 (3-{4-[4-(4-Methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) is a selective serotonin 5-HT7 receptor (5-HT7R) radioligand. Its radiolabeling and in vivo evaluation in pig brains demonstrated potential as a PET radioligand for imaging 5-HT7R. []
Relevance: Both Cimbi-712 and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide contain a substituted phenyl ring (4-methylphenyl) connected to a linker. While the specific linkers and core structures differ, the presence of this substituted phenyl ring suggests a potential commonality in their interaction with biological targets. []
Compound Description: Cimbi-717 (3-{4-[4-(3-Methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one), another selective 5-HT7R radioligand, has shown promising results in pig brain studies as a potential PET radioligand for 5-HT7R imaging. []
Relevance: Cimbi-717 and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide both possess a 3-methoxyphenyl group attached to a linker. Despite differences in the linker and core structures, this shared feature suggests a potential for similar interactions with biological targets. []
Compound Description: Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide) is a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). This compound displayed efficacy in inhibiting leukocyte trafficking in rodent models, suggesting its potential as an immunomodulatory agent for treating inflammatory disorders. []
Relevance: Similar to N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, Sch.336 contains a sulfonyl group connected to a substituted phenyl ring (4-methoxyphenyl). Despite variations in the core structures and additional substituents, this shared feature highlights the importance of sulfonyl groups in designing compounds with biological activity. []
Compound Description: JHW007 [N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane] is a dopamine transporter (DAT) ligand exhibiting reduced cocaine-like behavioral effects and antagonistic properties against various effects of cocaine. []
Relevance: JHW007 and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide share the presence of a 4-fluorophenyl group, indicating a potential for common interactions with DAT or other biological targets. []
Compound Description: N-(4-Methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide is an acetanilide derivative of quinazoline exhibiting prominent anxiolytic, antiphobic, and antidepressant activity. []
Relevance: This compound and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide both feature a 4-methoxyphenyl group linked through an amide bond. While the core structures differ, this shared element suggests potential similarities in their pharmacophoric features. []
Nω-nitro-l-arginine methyl ester (l-NAME)
Compound Description: L-NAME (Nω-nitro-l-arginine methyl ester) is a nitric-oxide synthase (NOS) inhibitor used to study the effects of chronic NOS inhibition on endothelium-dependent contractions. Chronic treatment with L-NAME was found to increase arterial blood pressure and modulate the expression of cyclooxygenase (COX) enzymes in rat aortas. []
Relevance: While not directly structurally related to N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, L-NAME's ability to induce COX-2 expression and augment endothelium-dependent contractions highlights the potential impact of modulating enzymatic pathways, which could be relevant to understanding the biological effects of the target compound. []
Compound Description: SB-269970 [(R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol] is a selective antagonist for the 5-HT7 receptor and is employed in pharmacological characterization studies of this receptor subtype. Its high affinity and selectivity for the 5-HT7 receptor make it a valuable tool for investigating the role of this receptor in various physiological and behavioral processes. []
Relevance: While structurally distinct from N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, SB-269970's role as a selective 5-HT7 receptor antagonist could inform investigations into potential interactions of the target compound with this receptor subtype, particularly if the target compound exhibits structural features suggestive of 5-HT7 receptor binding. []
Compound Description: 2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (918013) is a potent inhibitor of autotaxin (ATX), an enzyme involved in producing the lipid mediator lysophosphatidic acid (LPA). It acts as a competitive inhibitor of ATX, targeting the hydrophobic pocket and blocking access to the active site. []
Relevance: Both this compound and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide contain a sulfonyl group. Although their core structures differ, the presence of a sulfonyl group highlights its potential significance in mediating interactions with various enzymes, including ATX and potentially other targets relevant to the biological activity of the target compound. []
Compound Description: [18F]DASA-23 (1-((2-Fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine) is a radiotracer designed to measure the expression of pyruvate kinase M2 (PKM2), a key enzyme in tumor metabolism. Studies demonstrated its potential for non-invasively assessing glioblastoma's response to therapies by imaging PKM2 expression. []
Relevance: Both [18F]DASA-23 and N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide contain a sulfonyl group linked to a 4-methoxyphenyl group. While their core structures differ, this shared feature suggests a potential for similar interactions with specific binding pockets or enzymatic active sites. []
Compound Description: SB 269970 [(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine hydrochloride] is a potent and selective 5-HT7 receptor antagonist. It is a valuable pharmacological tool used to investigate the role of the 5-HT7 receptor in various physiological and behavioral processes. []
Relevance: Despite structural differences from N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, SB 269970's role as a selective 5-HT7 receptor antagonist could provide insights into potential interactions of the target compound with this receptor subtype, particularly if the target compound exhibits structural features suggestive of 5-HT7 receptor binding. []
N-(5-chloro-2-methoxyphenyl)arylsulfonamides and N-ethyl/benzyl-N-(5-chloro-2-methoxyphenyl)arylsulfonamides
Compound Description: These novel aryl sulfonamide derivatives, synthesized from 2-amino-4-chloroanisole, were evaluated for their antibacterial activity against Gram-negative and Gram-positive bacteria. The results indicated that these compounds displayed moderate to good antibacterial activity, with structural modifications influencing their inhibitory properties. []
Relevance: These compounds are structurally related to N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide through the shared presence of a sulfonamide group connected to a substituted phenyl ring. []
Compound Description: N-(4-Methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (5f) demonstrated significant antitumor activity, particularly against human esophageal cancer cells. []
Relevance: This compound shares a 4-methoxyphenyl group with N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, suggesting a potential commonality in their pharmacophoric features or interactions with biological targets. []
Compound Description: This novel sesquilignan was identified as a component of Chenopodium album. []
Relevance: While structurally distinct from N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, the presence of a methoxyphenyl moiety within this compound underscores the prevalence of this group in various natural products and synthetic compounds with biological activity. []
Compound Description: NS-398 (N-[2-cyclohexyloxy-4-nitrophenyl]methanesulfonamide) is a selective cyclooxygenase-2 (COX-2) inhibitor. []
Relevance: While structurally distinct from N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide, NS-398's role as a selective COX-2 inhibitor highlights the potential impact of modulating enzymatic pathways, which could be relevant to understanding the biological effects of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.